Cas no 2757905-21-6 (Tert-butyl 7-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate)

Tert-butyl 7-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate is a versatile intermediate in organic synthesis, particularly valuable in pharmaceutical and agrochemical applications. Its imidazo[1,2-a]pyridine core serves as a privileged scaffold in medicinal chemistry, offering structural diversity for drug discovery. The tert-butyl ester group enhances solubility and stability, facilitating further functionalization, while the aminomethyl moiety provides a reactive handle for derivatization. This compound is useful in the development of bioactive molecules, including kinase inhibitors and antimicrobial agents. Its well-defined reactivity and compatibility with standard synthetic protocols make it a reliable building block for researchers seeking to explore novel heterocyclic frameworks.
Tert-butyl 7-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate structure
2757905-21-6 structure
商品名:Tert-butyl 7-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate
CAS番号:2757905-21-6
MF:C13H17N3O2
メガワット:247.292982816696
CID:6447440
PubChem ID:165753629

Tert-butyl 7-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-37101669
    • 2757905-21-6
    • tert-butyl 7-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate
    • Tert-butyl 7-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate
    • インチ: 1S/C13H17N3O2/c1-13(2,3)18-12(17)10-8-16-5-4-9(7-14)6-11(16)15-10/h4-6,8H,7,14H2,1-3H3
    • InChIKey: KUDNOKDGANNADV-UHFFFAOYSA-N
    • ほほえんだ: O(C(C1=CN2C=CC(CN)=CC2=N1)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 247.132076794g/mol
  • どういたいしつりょう: 247.132076794g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 314
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 69.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

Tert-butyl 7-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37101669-1.0g
tert-butyl 7-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate
2757905-21-6 95.0%
1.0g
$1286.0 2025-03-18
Enamine
EN300-37101669-0.05g
tert-butyl 7-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate
2757905-21-6 95.0%
0.05g
$1080.0 2025-03-18
Enamine
EN300-37101669-0.1g
tert-butyl 7-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate
2757905-21-6 95.0%
0.1g
$1131.0 2025-03-18
Enamine
EN300-37101669-5.0g
tert-butyl 7-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate
2757905-21-6 95.0%
5.0g
$3728.0 2025-03-18
Enamine
EN300-37101669-0.5g
tert-butyl 7-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate
2757905-21-6 95.0%
0.5g
$1234.0 2025-03-18
Enamine
EN300-37101669-2.5g
tert-butyl 7-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate
2757905-21-6 95.0%
2.5g
$2520.0 2025-03-18
Enamine
EN300-37101669-10.0g
tert-butyl 7-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate
2757905-21-6 95.0%
10.0g
$5528.0 2025-03-18
Enamine
EN300-37101669-0.25g
tert-butyl 7-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate
2757905-21-6 95.0%
0.25g
$1183.0 2025-03-18

Tert-butyl 7-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate 関連文献

Tert-butyl 7-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylateに関する追加情報

Tert-butyl 7-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate: A Comprehensive Overview

Tert-butyl 7-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate, identified by the CAS number 2757905-21-6, is a compound of significant interest in the field of organic chemistry and drug discovery. This compound belongs to the class of imidazo[1,2-a]pyridine derivatives, which have garnered attention due to their diverse biological activities and potential therapeutic applications. The structure of this compound is characterized by a fused imidazole and pyridine ring system, with a tert-butyl group attached at the 2-position and an aminomethyl substituent at the 7-position. These structural features contribute to its unique chemical properties and biological functionalities.

The synthesis of Tert-butyl 7-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate involves a series of well-defined organic reactions, including nucleophilic substitutions, cyclizations, and protecting group strategies. Recent advancements in synthetic methodologies have enabled the efficient construction of such complex heterocyclic systems. For instance, researchers have employed microwave-assisted synthesis to optimize reaction conditions, significantly reducing reaction times while maintaining high yields. These improvements highlight the importance of continuous innovation in synthetic chemistry to meet the demands of modern drug discovery.

From a biological standpoint, Tert-butyl 7-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate has demonstrated promising activity in various assays. Studies have shown that this compound exhibits potent inhibitory effects on specific enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase. Additionally, it has been evaluated for its potential as an anticancer agent, with preliminary results indicating selective cytotoxicity against cancer cell lines. These findings underscore the compound's potential as a lead molecule for further drug development.

The structural versatility of Tert-butyl 7-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate allows for extensive modification to enhance its pharmacokinetic properties. Researchers have explored the impact of substituent variations on bioavailability and metabolic stability. For example, modifying the tert-butyl group or introducing additional functional groups has been shown to improve solubility and reduce clearance rates. Such modifications are critical for translating laboratory findings into clinically relevant therapeutics.

In conclusion, Tert-butyl 7-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate represents a valuable addition to the portfolio of heterocyclic compounds with therapeutic potential. Its unique structure, coupled with advancements in synthetic techniques and biological evaluations, positions it as a promising candidate for further exploration in drug discovery programs. As research continues to uncover its full spectrum of activities and applications, this compound will undoubtedly play a pivotal role in advancing our understanding of complex biological systems and developing innovative treatments for various diseases.

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